3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide
Description
3,4,5-Trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide (Compound ID: Y041-8543) is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a 1-methylindol-4-yl moiety via an amide bond . This structural framework positions it within a broader class of bioactive benzamides investigated for pharmacological properties such as P-glycoprotein (P-gp) inhibition, receptor agonism, and enzyme modulation.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-methylindol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-9-8-13-14(6-5-7-15(13)21)20-19(22)12-10-16(23-2)18(25-4)17(11-12)24-3/h5-11H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEUCSCQHNSJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Attachment of the Benzamide Group: The indole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: The compound is used to study cell cycle arrest and apoptosis in cancer cells.
Pharmacology: It serves as a lead compound for developing new drugs targeting microtubule dynamics.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation. This inhibition disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . The molecular targets include tubulin and associated proteins involved in microtubule stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
Key Analogs and Substituent Effects
Analysis :
- P-gp Inhibition : The 2-nitrophenyl analog () exhibits potent P-gp inhibitory activity (IC50: 1.4 µM), attributed to the electron-withdrawing nitro group enhancing interactions with the transporter’s hydrophobic pocket . In contrast, the target compound’s indole group may reduce P-gp affinity due to steric hindrance, though this requires experimental validation.
- Receptor Agonism: VUF15485 () demonstrates high-affinity agonist activity, likely due to its fluorophenyl and pyrrolidine moieties optimizing receptor binding.
- Structural Flexibility: Methoxy group orientation (e.g., planar vs. perpendicular in ) influences molecular planarity and binding . The target compound’s 3,4,5-trimethoxy arrangement may enhance lipid solubility compared to mono-methoxy analogs.
Physicochemical and Computational Comparisons
- Lipophilicity (clogP) : highlights that derivatives with higher clogP and LipE values (e.g., compound '25D', clogP = 4.2) correlate with improved bioactivity . The target compound’s indole group (clogP estimated ~3.8) may balance lipophilicity and solubility, though experimental data is lacking.
- Molecular Weight : The target compound (MW: 380.4 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike bulkier analogs like the triazole-containing derivative in (MW: 587.7 g/mol) .
Biological Activity
3,4,5-Trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity profiles, and mechanisms of action based on recent research findings.
- Molecular Formula : C23H28N2O4
- Molecular Weight : 396.48 g/mol
- CAS Number : Specific identification not provided in the search results.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the indole structure exhibit significant antimicrobial properties. For instance, a study on tris(1H-indol-3-yl)methylium salts revealed minimum inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates . This suggests that derivatives of indole, including this compound, may possess similar antimicrobial efficacy.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Tris(1H-indol-3-yl)methylium salt | 0.25 | Gram-positive bacteria |
| Compound 2 | 0.5 | Gram-positive bacteria |
| Compound 1 | 2.0 | Gram-negative bacteria |
Cytotoxicity and Safety Profile
The cytotoxic effects of indole derivatives have been a significant focus in recent research. While some compounds exhibit high antimicrobial activity, they also show varying levels of cytotoxicity towards human cells. For example, certain indole derivatives demonstrated relatively low cytotoxicity against human fibroblasts (HPF-hTERT), indicating a favorable safety profile for further development .
Table 2: Cytotoxicity Data
| Compound | LD50 (mg/kg) | Cell Line Tested |
|---|---|---|
| Tris(1H-indol-3-yl)methylium salt | >100 | HPF-hTERT |
| Compound with maleimide fragment | <50 | Various |
The biological activity of this compound and its analogs is believed to be linked to their ability to disrupt microbial cell membranes. The indolylmethylium salts can form pores in the cytoplasmic membrane of bacteria, facilitating the penetration of these compounds into microbial cells and enhancing their antimicrobial efficacy .
Case Studies
A notable case study involved the evaluation of several indole-based compounds in vivo using a staphylococcal sepsis model in mice. The results indicated that these compounds not only exhibited good tolerability but also demonstrated significant efficacy in reducing bacterial load in infected subjects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
